molecular formula C7H11NOS B14337856 Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one CAS No. 106345-87-3

Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one

Cat. No.: B14337856
CAS No.: 106345-87-3
M. Wt: 157.24 g/mol
InChI Key: MKCUWTWESKVWRD-UHFFFAOYSA-N
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Description

Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of a base, leading to the formation of the thiazole ring, which subsequently undergoes cyclization with a pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production. This would include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition of key enzymes or interference with receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one is unique due to its specific ring fusion and the presence of both sulfur and nitrogen atoms in the heterocyclic system. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

CAS No.

106345-87-3

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

6,7,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3-one

InChI

InChI=1S/C7H11NOS/c9-6-5-10-7-3-1-2-4-8(6)7/h7H,1-5H2

InChI Key

MKCUWTWESKVWRD-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)SCC2=O

Origin of Product

United States

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